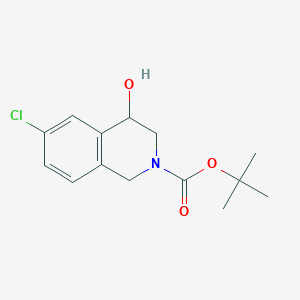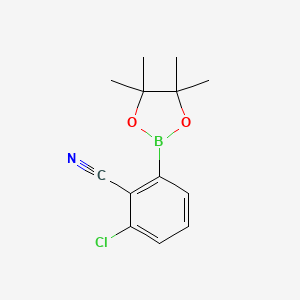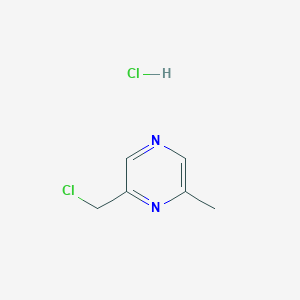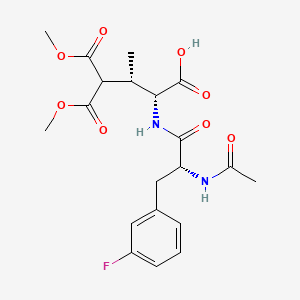![molecular formula C26H37NO3Si B1431420 N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine CAS No. 1379812-36-8](/img/structure/B1431420.png)
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine
Descripción general
Descripción
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine is a type of amine compound that has been used in a variety of scientific research applications. It has a unique structure that allows it to be used for a variety of purposes, including synthesis, biochemical and physiological effects, and laboratory experiments. In
Aplicaciones Científicas De Investigación
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides and proteins. It has also been used in the synthesis of drugs and pharmaceuticals. Additionally, it has been used in the synthesis of polymers and nanomaterials.
Mecanismo De Acción
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine acts as an acid in the presence of a base. When the compound is exposed to a base, the tert-butyl(diphenyl)silyloxy group is protonated, resulting in the formation of a tert-butyl(diphenyl)silyloxy anion. This anion is then able to react with nucleophiles, such as amines, to form amide bonds.
Efectos Bioquímicos Y Fisiológicos
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine has been used in a variety of biochemical and physiological studies. It has been used to study the effects of protonation on the conformation of peptides, proteins, and other biomolecules. It has also been used to study the effects of amide bond formation on the structure and function of proteins and other biomolecules. Additionally, it has been used to study the effects of silyloxy groups on enzyme activity and the binding of small molecules to proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine has a number of advantages when used in laboratory experiments. It is relatively stable and can be used in a variety of reaction conditions. Additionally, it can be used to synthesize a variety of compounds, including biologically active compounds, drugs, and polymers. However, there are also some limitations to its use in laboratory experiments. It is not as reactive as other amines, and it may not be suitable for certain types of reactions. Additionally, it is not as soluble in water as other amines, and it may not be suitable for certain types of reactions that require a high degree of solubility.
Direcciones Futuras
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine has a number of potential future applications. It could be used in the synthesis of novel peptides and proteins, as well as in the synthesis of drugs and pharmaceuticals. Additionally, it could be used in the synthesis of polymers and nanomaterials. It could also be used in the study of enzyme activity and the binding of small molecules to proteins. Finally, it could be used to study the effects of protonation on the conformation of peptides and proteins.
Propiedades
IUPAC Name |
tert-butyl N-[5-[tert-butyl(diphenyl)silyl]oxypent-1-en-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3Si/c1-8-21(27-24(28)30-25(2,3)4)19-20-29-31(26(5,6)7,22-15-11-9-12-16-22)23-17-13-10-14-18-23/h8-18,21H,1,19-20H2,2-7H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWFKPSCXRBTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401108702 | |
| Record name | Carbamic acid, N-[1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine | |
CAS RN |
1379812-36-8 | |
| Record name | Carbamic acid, N-[1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1431337.png)
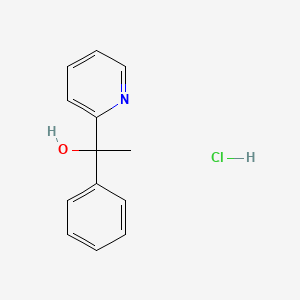
![5-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1431340.png)
![6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine](/img/structure/B1431343.png)
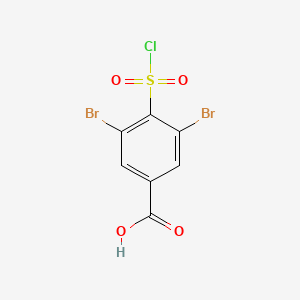
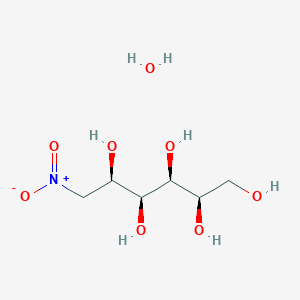
![4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431347.png)
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)
